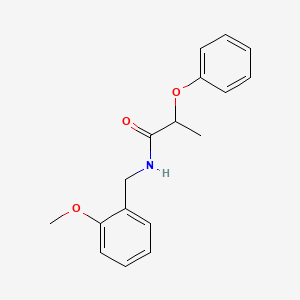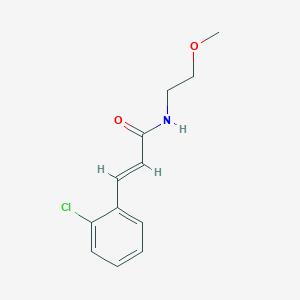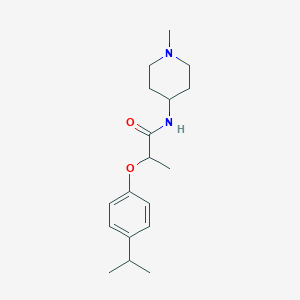
N-(2-methoxybenzyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-2-phenoxypropanamide, also known as MPDP, is a synthetic compound that has been used in scientific research for its potential applications as a drug. MPDP is a member of the benzylaminoethanol family and has been shown to have a unique mechanism of action that makes it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxybenzyl)-2-phenoxypropanamide is not yet fully understood, but it is believed to involve modulation of the activity of the neurotransmitter systems in the brain. Specifically, N-(2-methoxybenzyl)-2-phenoxypropanamide has been shown to increase the release of serotonin and dopamine, two neurotransmitters that are involved in mood regulation.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-phenoxypropanamide has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. N-(2-methoxybenzyl)-2-phenoxypropanamide has also been shown to reduce inflammation in the brain, which may contribute to its anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxybenzyl)-2-phenoxypropanamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for further study as a potential drug. However, one limitation is that its effects have only been studied in animal models, and further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-(2-methoxybenzyl)-2-phenoxypropanamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models. Another area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Finally, further research is needed to determine the safety and efficacy of N-(2-methoxybenzyl)-2-phenoxypropanamide in humans, and to explore its potential use in combination with other drugs for the treatment of various conditions.
Métodos De Síntesis
N-(2-methoxybenzyl)-2-phenoxypropanamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzylamine with 2-bromo-1-phenylethanone, followed by reduction with sodium borohydride. The resulting intermediate is then treated with phosgene and ammonia to give the final product, N-(2-methoxybenzyl)-2-phenoxypropanamide.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-2-phenoxypropanamide has been studied for its potential use as a drug in the treatment of various conditions, including anxiety, depression, and Alzheimer's disease. In particular, N-(2-methoxybenzyl)-2-phenoxypropanamide has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further study in humans.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13(21-15-9-4-3-5-10-15)17(19)18-12-14-8-6-7-11-16(14)20-2/h3-11,13H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOHHWKEAAKPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204450 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5228274.png)

![5-benzyl-3-(2-furyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5228291.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228300.png)
![2-chloro-5-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5228309.png)

![1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B5228318.png)
![1-(3,4-dimethylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228322.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine](/img/structure/B5228325.png)
![2-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5228328.png)

![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5228350.png)
